![molecular formula C36H40Cl4N6O6Zn B13731046 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) CAS No. 38656-58-5](/img/structure/B13731046.png)
2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) is a complex organic compound with a diazonium group and a tetrachlorozincate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium involves several steps:
Starting Materials: The synthesis begins with 2,5-diethoxyaniline and 4-methylbenzoyl chloride.
Formation of Amide: The 2,5-diethoxyaniline reacts with 4-methylbenzoyl chloride to form 2,5-diethoxy-4-[(4-methylbenzoyl)amino]aniline.
Diazotization: The amide is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Formation of Tetrachlorozincate: Finally, the diazonium salt is reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: The corresponding aniline derivative.
科学研究应用
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 2,5-Diethoxy-4-[(4-methoxybenzoyl)amino]benzenediazonium
- 2,5-Diethoxy-4-[(4-chlorobenzoyl)amino]benzenediazonium
- 2,5-Diethoxy-4-[(4-nitrobenzoyl)amino]benzenediazonium
Uniqueness
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium is unique due to its specific substituents, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
38656-58-5 |
|---|---|
分子式 |
C36H40Cl4N6O6Zn |
分子量 |
859.9 g/mol |
IUPAC 名称 |
2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H19N3O3.4ClH.Zn/c2*1-4-23-16-11-15(21-19)17(24-5-2)10-14(16)20-18(22)13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
YOLXXRRKERAWPO-UHFFFAOYSA-L |
规范 SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



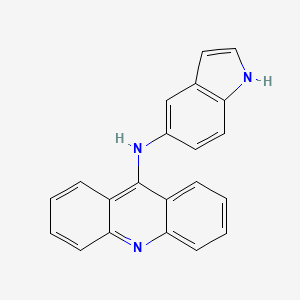
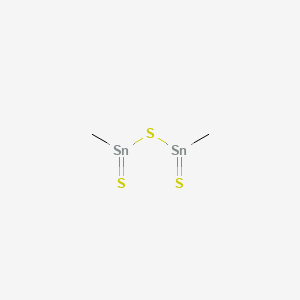
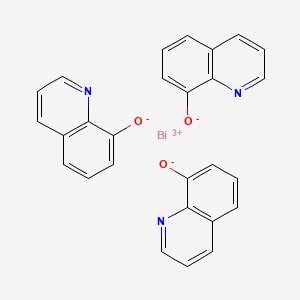
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
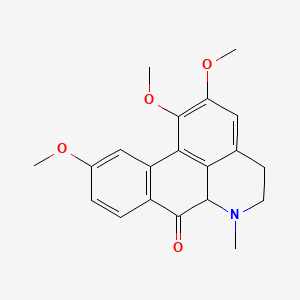


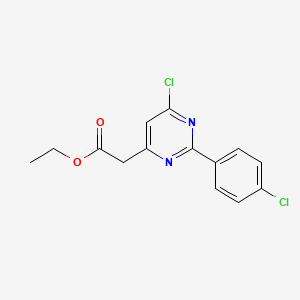
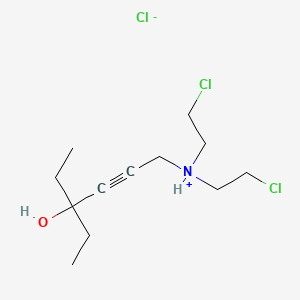
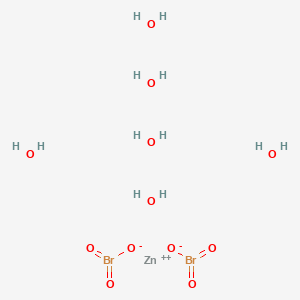
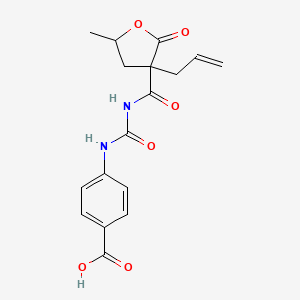
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
